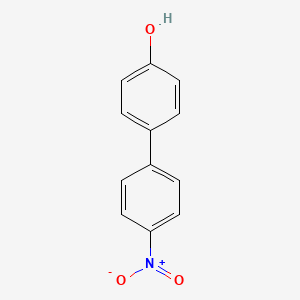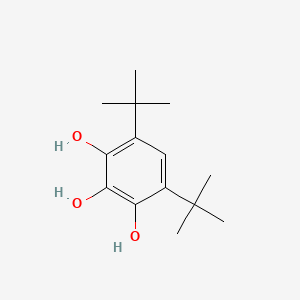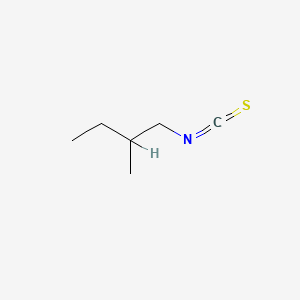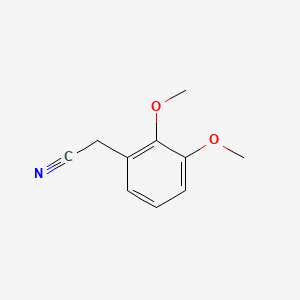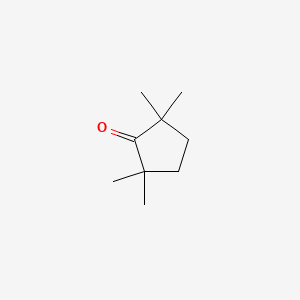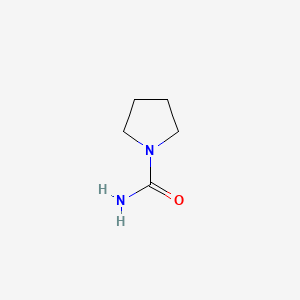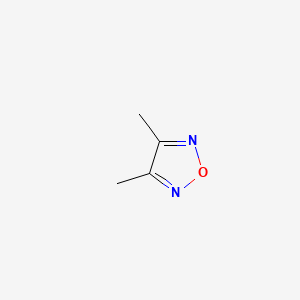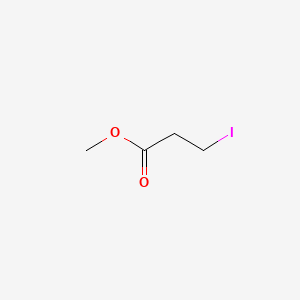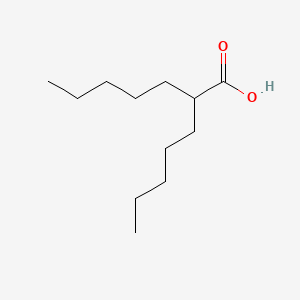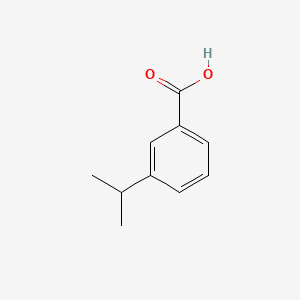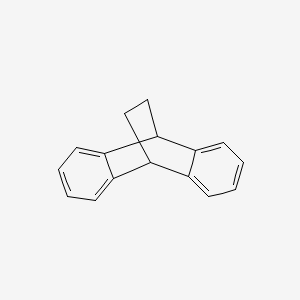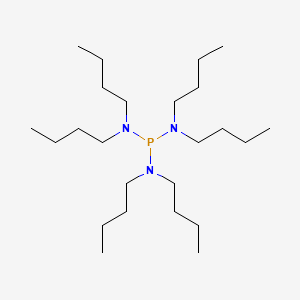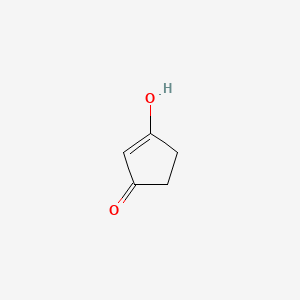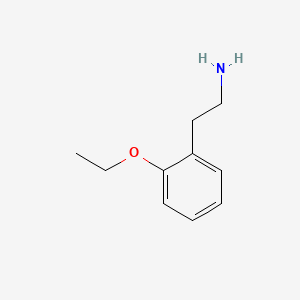
2-Ethoxyphenethylamine
Vue d'ensemble
Description
2-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, where an ethoxy group is attached to the benzene ring
Applications De Recherche Scientifique
2-Ethoxyphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Orientations Futures
While specific future directions for 2-Ethoxyphenethylamine were not found in the search results, it is known that 2-Phenethylamines, a related class of compounds, present a vast therapeutic chemical space. Future directions will include both a complementary report covering the medicinal chemistry landscape and the identification of prospective targets of brand-new molecules with the 2-phenethylamine core embedded .
Mécanisme D'action
Target of Action
2-Ethoxyphenethylamine is a derivative of the 2-phenethylamine motif, which is widely present in nature . The primary targets of 2-phenethylamine derivatives are often key therapeutic targets, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . .
Mode of Action
2-phenethylamine derivatives typically interact with their targets by binding to the active site, leading to changes in the target’s function . This can result in a variety of effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
2-phenethylamine derivatives are known to play a central role in dopaminergic neurons, which are critical for voluntary movement, stress, and mood . They can also affect other pathways depending on their specific targets.
Analyse Biochimique
Biochemical Properties
2-Ethoxyphenethylamine plays a role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction leads to the breakdown of this compound into its corresponding aldehyde, which can further undergo oxidation to form carboxylic acids. Additionally, this compound can interact with neurotransmitter receptors, particularly those involved in the catecholamine pathway, influencing the levels of dopamine, norepinephrine, and epinephrine .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and reuptake, impacting cell signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been shown to influence the cAMP/adenylyl cyclase pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as a substrate for monoamine oxidase, leading to its breakdown and subsequent formation of reactive intermediates. These intermediates can interact with other cellular components, potentially leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the observed temporal effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit stimulatory effects on the central nervous system, enhancing neurotransmitter release and improving cognitive functions. At high doses, this compound can lead to toxic effects, including neurotoxicity and oxidative stress. These adverse effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through oxidative deamination by monoamine oxidase, resulting in the formation of aldehydes and carboxylic acids. These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The interactions with enzymes such as cytochrome P450 also play a role in the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by vesicular monoamine transporters, which facilitate its storage and release in synaptic vesicles. The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can localize to synaptic vesicles in neuronal cells, where it modulates neurotransmitter release. Additionally, this compound can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and energy production. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its functional specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyphenethylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with nitroethane in the presence of a base to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-ethoxyphenylacetonitrile. This process typically requires a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Ethoxybenzaldehyde or 2-ethoxybenzoic acid.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Comparaison Avec Des Composés Similaires
2-Ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound, which lacks the ethoxy group.
2-Methoxyphenethylamine: Similar structure but with a methoxy group instead of an ethoxy group.
3,4-Methylenedioxyphenethylamine: Contains a methylenedioxy group attached to the benzene ring.
Uniqueness
The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSGSZWDSYFYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192705 | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-27-7 | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39590-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


